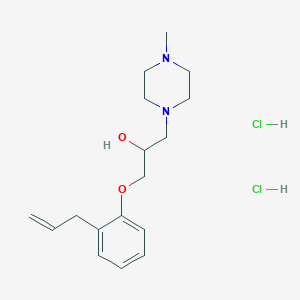
3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate, also known as MNCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of esters and has a molecular weight of 394.46 g/mol. In
Wirkmechanismus
3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate exerts its pharmacological effects through the inhibition of COX-2 and 5-LOX. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate inhibits the activity of COX-2, thereby reducing the production of prostaglandins and inflammation. 5-LOX is an enzyme that plays a crucial role in the production of leukotrienes, which are also involved in the inflammatory response. 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate inhibits the activity of 5-LOX, thereby reducing the production of leukotrienes and inflammation.
Biochemical and Physiological Effects:
3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage. 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer’s disease and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It has a high degree of purity and can be characterized through various spectroscopic techniques. However, 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate also has some limitations. It is insoluble in water, which makes it difficult to administer to animals. It also has low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate. One direction is the development of new anti-inflammatory drugs based on the structure of 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate. Another direction is the study of the potential use of 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate in the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease. Further research is needed to determine the optimal dosage and administration of 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate in vivo. The development of new formulations of 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate with improved solubility and bioavailability is also an area of future research. Finally, the study of the potential side effects of 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate is an important area of future research.
Conclusion:
In conclusion, 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate is a chemical compound that has potential applications in various fields of scientific research. It has anti-inflammatory, analgesic, and antipyretic properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate exerts its pharmacological effects through the inhibition of COX-2 and 5-LOX. While 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate has several advantages for lab experiments, it also has some limitations. Further research is needed to determine the optimal dosage and administration of 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate in vivo and to develop new formulations with improved solubility and bioavailability. The study of the potential side effects of 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate is also an important area of future research.
Synthesemethoden
3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate can be synthesized through the reaction of 3-(methoxycarbonyl)-2-naphthol and 4-biphenylcarboxylic acid in the presence of a catalyst. The reaction takes place under reflux in a suitable solvent such as toluene or chloroform. The product is then purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease. 3-(methoxycarbonyl)-2-naphthyl 4-biphenylcarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. This makes it a potential candidate for the development of new anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
methyl 3-(4-phenylbenzoyl)oxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O4/c1-28-25(27)22-15-20-9-5-6-10-21(20)16-23(22)29-24(26)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDRLDDMDSRNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980168.png)

![ethyl [4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)phenyl]acetate](/img/structure/B4980202.png)

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4980206.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4980214.png)
![N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4980224.png)

![4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4980241.png)
![2-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4980245.png)
![ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4980252.png)
![[(2S)-1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4980258.png)